molecular formula C17H10ClFN4S B286915 6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286915
M. Wt: 356.8 g/mol
InChI Key: JRPGWVNUDRJDML-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been studied for its potential applications in the treatment of infectious diseases, such as malaria and tuberculosis.

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies suggest that it works by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
Studies have shown that 6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to healthy cells at high concentrations, which could limit its usefulness in some applications.

Future Directions

There are many potential future directions for research on 6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could be to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for different applications. Finally, researchers could explore the potential of this compound as a lead compound for the development of new cancer treatments.

Synthesis Methods

The synthesis of 6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzaldehyde with 3-fluoroaniline in the presence of acetic acid and sodium acetate to form 4-(3-fluorophenyl)benzaldehyde. The resulting compound is then reacted with thiosemicarbazide in the presence of acetic acid and sodium acetate to form 3-(3-fluorophenyl)-1,2,4-triazole-5-thiol. Finally, this compound is reacted with 2-(4-chlorophenyl)acetaldehyde in the presence of sodium acetate and acetic acid to form 6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

properties

Molecular Formula

C17H10ClFN4S

Molecular Weight

356.8 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10ClFN4S/c18-13-7-4-11(5-8-13)6-9-15-22-23-16(20-21-17(23)24-15)12-2-1-3-14(19)10-12/h1-10H/b9-6+

InChI Key

JRPGWVNUDRJDML-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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